molecular formula C11H12N4O2 B2849020 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2138068-95-6

2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2849020
CAS No.: 2138068-95-6
M. Wt: 232.243
InChI Key: RXENIXYMUVTAOJ-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The pyridine ring can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is studied for its potential biological activities. It may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 2-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

  • 2-Methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

  • 2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]butanoic acid

Uniqueness: 2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the triazole ring. This combination of structural features distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-2-(4-pyridin-3-yltriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENIXYMUVTAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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